![molecular formula C16H10ClF3N2 B11473863 6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11473863.png)
6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
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Overview
Description
6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 6th position and a trifluoromethylphenyl group at the N-position. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through nucleophilic substitution reactions, where the quinoline core reacts with a trifluoromethylphenyl halide in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine .
Uniqueness
6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine stands out due to its unique combination of a quinoline core with a trifluoromethylphenyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H10ClF3N2 |
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Molecular Weight |
322.71 g/mol |
IUPAC Name |
6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C16H10ClF3N2/c17-11-4-5-14-13(9-11)15(6-7-21-14)22-12-3-1-2-10(8-12)16(18,19)20/h1-9H,(H,21,22) |
InChI Key |
XWBRTNUZVMSGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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